molecular formula C25H25N5O4 B590848 Apixaban 13CD3 CAS No. 1261393-15-0

Apixaban 13CD3

Cat. No.: B590848
CAS No.: 1261393-15-0
M. Wt: 463.517
InChI Key: QNZCBYKSOIHPEH-KQORAOOSSA-N
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Description

Apixaban-13C-d3 is a labeled compound used primarily as an internal standard for the quantification of apixaban by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Apixaban itself is an orally bioavailable, selective inhibitor of both free and prothrombinase-bound factor Xa, which is used in the prevention and treatment of thromboembolic diseases .

Scientific Research Applications

Apixaban-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

Apixaban-13C-D3, also known as Apixaban 13CD3 or Apixaban-13C, d3, is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

Apixaban-13C-D3 selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus , thereby reducing the risk of thromboembolic diseases.

Biochemical Pathways

The primary biochemical pathway affected by Apixaban-13C-D3 is the coagulation cascade. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots . This has downstream effects on the entire coagulation pathway, ultimately reducing the risk of thromboembolic events.

Pharmacokinetics

Apixaban-13C-D3 has an absolute oral bioavailability of approximately 50% . The exposure to Apixaban-13C-D3 increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban-13C-D3 clearance occurring via renal excretion .

Result of Action

The molecular and cellular effects of Apixaban-13C-D3’s action primarily involve the prevention of thrombus formation. By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .

Action Environment

The action, efficacy, and stability of Apixaban-13C-D3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy due to potential drug-drug interactions . The pharmacodynamic effect of Apixaban-13C-D3 is closely correlated with its plasma concentration .

Safety and Hazards

Apixaban increases the risk of severe or fatal bleeding, especially if you take certain medicines at the same time . It can cause serious side effects such as easy bruising, unusual bleeding, unexpected pain or swelling, feeling very weak or dizzy, bleeding gums, nosebleeds, heavy menstrual bleeding, blood in your urine or stools, coughing up blood or vomit that looks like coffee grounds .

Future Directions

Apixaban is currently used in several thromboembolic disorders, including reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis following hip or knee replacement surgery, the treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism . Its use may expand as more research is conducted and new applications are discovered .

Biochemical Analysis

Biochemical Properties

Apixaban-13C-D3 plays a crucial role in biochemical reactions as a selective inhibitor of both free and prothrombinase-bound factor Xa. It interacts with factor Xa, an enzyme in the coagulation cascade, by binding to its active site and inhibiting its activity. This interaction prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . The compound’s high specificity and binding affinity to factor Xa make it an effective tool in studying the pharmacokinetics and pharmacodynamics of Apixaban.

Cellular Effects

Apixaban-13C-D3 influences various cellular processes by inhibiting factor Xa activity. This inhibition affects cell signaling pathways involved in coagulation and thrombosis. By reducing thrombin generation, Apixaban-13C-D3 indirectly impacts platelet activation and aggregation, which are critical steps in clot formation . Additionally, the compound may influence gene expression related to coagulation factors and other proteins involved in hemostasis.

Molecular Mechanism

The molecular mechanism of Apixaban-13C-D3 involves its binding to the active site of factor Xa, a serine protease in the coagulation cascade. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin . The inhibition of factor Xa by Apixaban-13C-D3 is both selective and reversible, allowing for precise control over the coagulation process. The compound’s structure, which includes labeled carbon and deuterium atoms, facilitates its detection and quantification in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apixaban-13C-D3 can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, with a shelf life of up to four years . Its activity may decrease over time if not stored properly. Long-term studies in vitro and in vivo have shown that Apixaban-13C-D3 maintains its inhibitory effects on factor Xa, although the extent of inhibition may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Apixaban-13C-D3 in animal models vary with different dosages. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy, with higher doses leading to more significant inhibition of factor Xa activity . Excessive doses may result in adverse effects such as prolonged bleeding times and impaired hemostasis. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

Apixaban-13C-D3 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 . These enzymes facilitate the O-demethylation, hydroxylation, and sulfation of the compound, leading to its biotransformation and elimination. The metabolic pathways of Apixaban-13C-D3 are similar to those of Apixaban, providing insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, Apixaban-13C-D3 is transported and distributed through various mechanisms. It is orally bioavailable and rapidly absorbed, with a maximum concentration occurring a few hours after administration . The compound is distributed in the bloodstream and reaches target sites, such as the liver and kidneys, where it exerts its anticoagulant effects. Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization and accumulation.

Subcellular Localization

The subcellular localization of Apixaban-13C-D3 is primarily within the cytoplasm, where it interacts with factor Xa. The compound’s activity is influenced by its localization, as it needs to be in proximity to factor Xa to exert its inhibitory effects

Preparation Methods

The preparation of Apixaban-13C-d3 involves the incorporation of carbon-13 and deuterium isotopes into the apixaban molecule This is typically achieved through synthetic routes that involve the use of labeled precursorsIndustrial production methods often employ automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction .

Chemical Reactions Analysis

Apixaban-13C-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Comparison with Similar Compounds

Apixaban-13C-d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:

These compounds share similar applications but differ in their specific molecular structures and targets.

Properties

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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